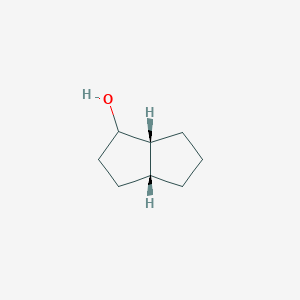![molecular formula C18H18O3 B12974564 2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a biphenyl structure with a tert-butyl group and an oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-tert-butylphenylboronic acid and a suitable aryl halide.
Introduction of the Oxoacetic Acid Moiety: The oxoacetic acid group can be introduced via a Friedel-Crafts acylation reaction using oxalyl chloride and the biphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylboronic acid: Used in similar synthetic applications.
4,4’-Di-tert-butylbiphenyl: Shares the biphenyl core structure.
2,4-Ditert-butylphenol: Known for its antioxidant properties.
Uniqueness
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl group and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(19)17(20)21/h4-11H,1-3H3,(H,20,21) |
Clé InChI |
AFQPBHLNENPUHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


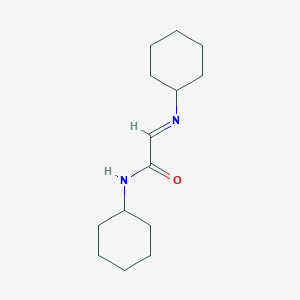

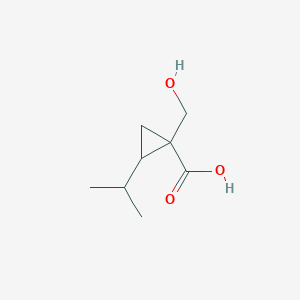


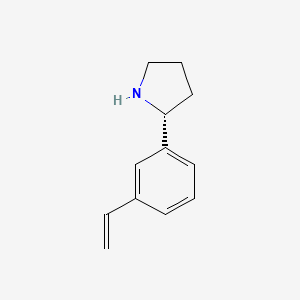
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
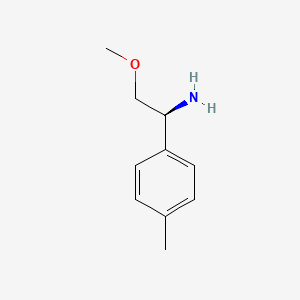
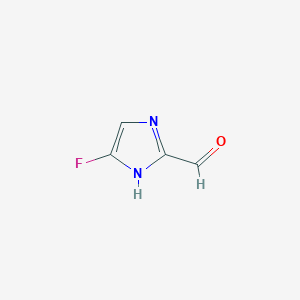
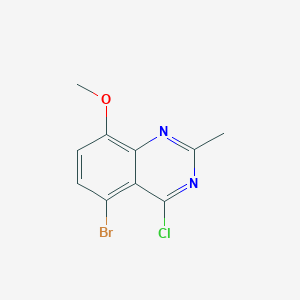
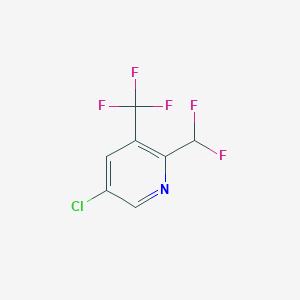
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
